![molecular formula C16H16N4O B5551983 6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[5,1-b]quinazolinone derivatives typically involves the cyclocondensation of amino-substituted quinazolinones with one-carbon donors or by the reaction of 3-amino-1,2,4-triazole with arylidene derivatives. For example, Alagarsamy et al. (2007) synthesized a series of these compounds exhibiting antihypertensive activity, indicating the versatility of the synthetic routes employed (Alagarsamy & Pathak, 2007). Similarly, El-Hiti (1997) reported the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones, showcasing the adaptability of synthesis methods for these compounds (G. El‐Hiti, 1997).
Molecular Structure Analysis
The structural analysis of these compounds, through methods such as X-ray crystallography, NMR spectroscopy, and DFT calculations, provides insights into their molecular conformation, electronic structure, and potential interaction sites for biological activity. The study by Wu et al. (2022) on the molecular structure, vibrational spectroscopy, and DFT analysis of a related compound emphasizes the importance of structural elucidation in understanding the biological functions of these molecules (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[5,1-b]quinazolinones is influenced by the presence of multiple reactive sites within the molecule, enabling a variety of chemical transformations. This reactivity is utilized to generate diverse derivatives with potential pharmacological applications. The work by Saleh et al. (2003) demonstrates the chemical versatility of these compounds through the synthesis of various derivatives with different functional groups (M. Saleh et al., 2003).
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolines have been explored, with methods developed for hydrolysis, oxidation, reduction, and alkylation. These processes yield compounds with potential applications in medicinal chemistry due to their diverse functional groups and structural flexibility (Lipson et al., 2006).
Antihypertensive Activity
Research on novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones has demonstrated significant antihypertensive activity in animal models. This suggests potential therapeutic applications for compounds within this class (Alagarsamy & Pathak, 2007).
Anticancer Activity
A study on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents highlighted the anticancer potential of these compounds. Notably, specific derivatives exhibited potent anticancer activity across a range of cell lines, indicating their utility as leads for cancer therapy development (Driowya et al., 2016).
Antimicrobial Activity
Several novel quinazolinones fused with triazole and other heterocyclic rings have been synthesized, displaying significant antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, with the structure-activity relationships providing insight into the design of new antimicrobial compounds (Pandey et al., 2009).
Anticonvulsant Activity
The synthesis and evaluation of 4-Phenyl-[1,2,4]triazolo[4,3‐a]quinazolin‐5(4H)‐one derivatives for anticonvulsant activity revealed compounds with significant efficacy and safety margins. This research suggests the potential for developing new anticonvulsant drugs based on the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold (Zhang et al., 2015).
Mechanism of Action
The mechanism of action of triazoloquinazolines can vary depending on their specific structure and the biological system they interact with. Some triazoloquinazolines have been shown to exhibit neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-7-12-14(13(21)8-10)15(11-5-3-2-4-6-11)20-16(19-12)17-9-18-20/h2-6,9-10,15H,7-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQVQKUDFDEWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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